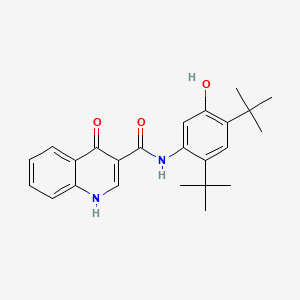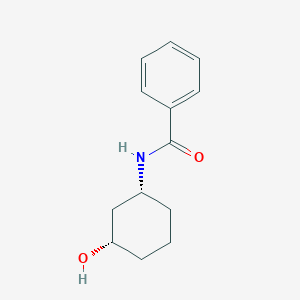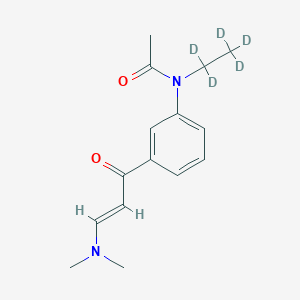
(E)-N-(3-(3-(Dimethylamino)acryloyl)phenyl)-N-ethylacetamide-d5
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds often involves multiple steps, including condensation reactions, acetylation, and ethylation, aimed at introducing specific functional groups into the molecule. For example, N-[3-((3-(Dimethylamino)-1-oxo-2-propenyl)phenyl]-N-ethyl acetamide was synthesized from m-nitro acetophenone with an overall yield of 77%, showcasing similar synthetic strategies that could apply to the compound (Gong Fenga, 2007).
Molecular Structure Analysis
The molecular structure and interaction analyses of similar compounds reveal detailed insights into geometrical, spectral, and thermodynamic properties, often calculated and evaluated using DFT level of theory and B3LYP functional. For instance, studies on ethyl 3,5-dimethyl-4-[3-(2-nitro-phenyl)-acryloyl]-1H-pyrrole-2-carboxylate provided comprehensive spectral analysis and theoretical calculations that could be analogous for the compound of interest (R. N. Singh et al., 2013).
Chemical Reactions and Properties
Chemical reactivity and properties of similar compounds are often studied through their potential in forming heterocyclic compounds, indicated by nucleophilic attack sites within the molecule. Such studies reveal that the compounds possess suitable reactive sites for the formation of new heterocyclic compounds, showcasing their chemical versatility and reactivity (R. N. Singh, Poonam Rawat, S. Sahu, 2014).
Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmacological Evaluation
A series of Schiff bases of diphenylamine derivatives, including compounds structurally related to (E)-N-(3-(3-(Dimethylamino)acryloyl)phenyl)-N-ethylacetamide-d5, have been synthesized and evaluated for their antimicrobial activity against both Gram-positive and Gram-negative bacteria. This research highlights the potential of these compounds in developing new antimicrobial agents, with certain derivatives showing significant activity against various bacterial strains. The study suggests further antimicrobial evaluations against a broader variety of bacteria and fungi, emphasizing the compound's potential in medical applications beyond its psychoactive properties (Rohit Kumar, Sushil Kumar, & M. Khan, 2020).
Anticancer Potential of Related Compounds
Cinnamic acid and its derivatives, which share a functional resemblance to the acryloyl group present in (E)-N-(3-(3-(Dimethylamino)acryloyl)phenyl)-N-ethylacetamide-d5, have been extensively studied for their anticancer properties. The review on cinnamic acid derivatives highlights their significant potential as traditional and synthetic antitumor agents, with a comprehensive literature compilation on the synthesis and biological evaluation of these compounds in anticancer research. This suggests a potential pathway for exploring the anticancer activities of related acryloyl-containing compounds, including (E)-N-(3-(3-(Dimethylamino)acryloyl)phenyl)-N-ethylacetamide-d5 (P. De, M. Baltas, & F. Bedos-Belval, 2011).
Wirkmechanismus
This compound has been observed to increase CREB-mediated gene expression through protein kinase A (PKA), Ca 2+ /calmodulin-dependent protein kinase II (CaMKII), and extracellular signal-regulated kinase (ERK) in CRE-GFP reporter cells . It exhibits antiaggregative, antioxidative, and neuroprotective effects mediated by the upregulation of CREB phosphorylation and its downstream brain-derived neurotrophic factor and BCL2 apoptosis regulator genes in A β -GFP- and Δ K280 tau RD -DsRed-expressing SH-SY5Y cells .
Eigenschaften
IUPAC Name |
N-[3-[(E)-3-(dimethylamino)prop-2-enoyl]phenyl]-N-(1,1,2,2,2-pentadeuterioethyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-5-17(12(2)18)14-8-6-7-13(11-14)15(19)9-10-16(3)4/h6-11H,5H2,1-4H3/b10-9+/i1D3,5D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXWJJVRASIHSQS-CZIVGBDRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC(=C1)C(=O)C=CN(C)C)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])N(C1=CC=CC(=C1)C(=O)/C=C/N(C)C)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

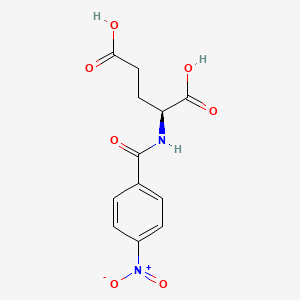
![(5'S,8'S,11'R,13'S,14'S,17'R)-11'-[4-(dimethylamino)phenyl]-17'-ethynyl-13'-methylspiro[1,3-dioxolane-2,3'-2,4,6,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-5',17'-diol](/img/structure/B1146378.png)
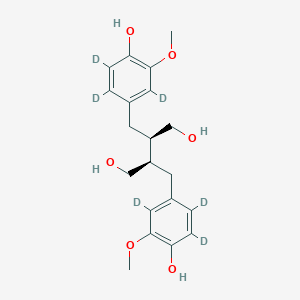
![Bis[4,5-(methylenedioxy)-2-propylphenyl]-methane](/img/structure/B1146381.png)


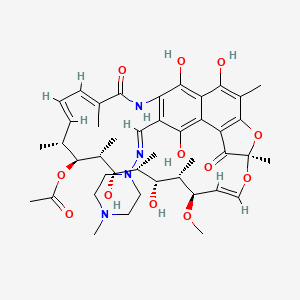
![2-[(3S)-3-(Acetyloxy)-1-bromo-3-[3-[(1E)-2-(7-chloro-2-quinolinyl)ethenyl]phenyl]propyl]-benzoic Acid Methyl Ester](/img/structure/B1146387.png)
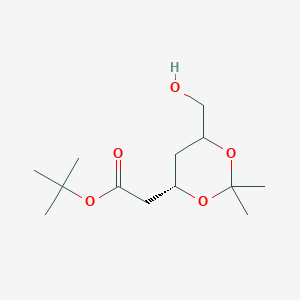
![(3R)-4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-3-hydroxy-butanoic Acid Ethyl Ester](/img/structure/B1146389.png)

